molecular formula C22H21FN4O3S B2881612 2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methylbenzyl)acetamide CAS No. 1251707-81-9

2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methylbenzyl)acetamide

Cat. No. B2881612
CAS RN: 1251707-81-9
M. Wt: 440.49
InChI Key: VDCYJRJNJCMJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C22H21FN4O3S and its molecular weight is 440.49. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methylbenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methylbenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activities

  • Src Kinase Inhibitory and Anticancer Activities : N-benzyl substituted acetamide derivatives, including structures related to thiazolyl and pyridinyl groups, have shown inhibitory activities against Src kinase, a target for cancer therapy. Specifically, derivatives with fluorobenzyl substitutions exhibited inhibition of cell proliferation in human carcinoma cells, highlighting their potential as anticancer agents (Fallah-Tafti et al., 2011).

Antioxidant Properties

  • Antioxidant Activity : Fluorosubstituted compounds, particularly those involving benzo[b]pyran structures, have been studied for their antioxidant properties. These compounds demonstrate significant antioxidant activity, indicating potential use in protecting against oxidative stress-related diseases (Chkirate et al., 2019).

Anti-inflammatory and Antinociceptive Activities

  • Anti-inflammatory and Antinociceptive Properties : Certain thiazolo and thiadiazole derivatives have shown promising anti-inflammatory and antinociceptive activities. Compounds with fluorophenyl substitutions, in particular, exhibited significant effects, suggesting their potential for the development of new pain and inflammation treatments (Alam et al., 2010).

Insecticidal Properties

  • Insecticidal Activities Against Spodoptera littoralis : Heterocycles incorporating thiadiazole moieties have been synthesized and assessed for their insecticidal activities against the cotton leafworm. This research indicates the potential of such compounds in developing new insecticides (Fadda et al., 2017).

Antimicrobial Agents

  • Antimicrobial Activities : Novel selenolo[2,3-c]pyrazole compounds have been synthesized and evaluated as antimicrobial and anti-inflammatory agents. These studies reveal significant antibacterial and antifungal activities, suggesting the potential application of related compounds in treating infectious diseases (Zaki et al., 2016).

properties

IUPAC Name

2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-16-7-9-17(10-8-16)13-25-21(28)14-26-15-27(19-5-2-4-18(23)12-19)22-20(31(26,29)30)6-3-11-24-22/h2-12H,13-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCYJRJNJCMJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methylbenzyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.